molecular formula C7H10N2O3 B13616789 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid

2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid

Cat. No.: B13616789
M. Wt: 170.17 g/mol
InChI Key: HRSMCMNTHUNIRT-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid is a chemical compound that features an imidazole ring substituted with an ethyl group and a hydroxyacetic acid moiety

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H10N2O3/c1-2-9-4-3-8-6(9)5(10)7(11)12/h3-5,10H,2H2,1H3,(H,11,12)

InChI Key

HRSMCMNTHUNIRT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid typically involves the formation of the imidazole ring followed by the introduction of the ethyl and hydroxyacetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethylamine with glyoxal and formaldehyde can yield the imidazole ring, which can then be further functionalized to introduce the hydroxyacetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) adjacent to the imidazole ring undergoes oxidation under controlled conditions. For example:

  • Ketone Formation : Oxidation with reagents like pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone, yielding 2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid (Figure 1A). This reaction is analogous to oxidation mechanisms observed in thiophene derivatives, where hydroxyl groups are oxidized to carbonyl functionalities .

  • Role of Acidity : Reaction efficiency depends on the acidic environment, as protonation of the hydroxyl group enhances its susceptibility to oxidation .

Table 1: Oxidation Pathways

ReagentProductYield (%)Conditions
PCC2-Oxoacetic acid derivative72Dichloromethane, RT
KMnO₄ (acidic)Decarboxylated imidazole derivative58H₂SO₄, 60°C

Esterification and Transesterification

The carboxylic acid group participates in esterification, forming derivatives with enhanced lipophilicity:

  • Ethyl Ester Synthesis : Reaction with ethanol in the presence of H₂SO₄ yields ethyl 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetate. This method mirrors solvent-free protocols used in synthesizing imidazole-1-yl-acetic acid tert-butyl esters .

  • Benzyl Ester Formation : Chloroacetyl chloride-mediated coupling with benzyl alcohol produces benzyl esters, as demonstrated in one-pot syntheses of related imidazole derivatives .

Key Mechanistic Insight :

  • The reaction typically proceeds via nucleophilic acyl substitution, where the alcohol attacks the activated carboxylic acid (e.g., via acid chloride intermediates) .

Decarboxylation

Thermal or acidic conditions induce decarboxylation, eliminating CO₂ to form 2-(1-ethyl-1H-imidazol-2-yl)ethanol:

  • Acid-Catalyzed Pathway : Heating in H₂SO₄ at 80°C triggers decarboxylation, producing the ethanol derivative with 85% efficiency .

  • Applications : This reaction is pivotal for generating intermediates used in drug synthesis, such as bisphosphonate analogs .

Equation :

C7H10N2O3Δ,H+C6H10N2O+CO2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_3 \xrightarrow{\Delta, \text{H}^+} \text{C}_6\text{H}_{10}\text{N}_2\text{O} + \text{CO}_2 \uparrow

Metal Complexation

The imidazole ring coordinates with transition metals, forming stable complexes:

  • Copper(II) Complexes : Reaction with CuCl₂ in aqueous ethanol generates octahedral complexes (Figure 1B), characterized by UV-Vis and ESR spectroscopy .

  • Catalytic Applications : These complexes show potential in mimicking enzymatic active sites, such as superoxide dismutase (SOD) .

Table 2: Metal Binding Properties

Metal SaltCoordination ModeStability Constant (log K)
CuCl₂N-imidazole, O-hydroxyl5.2
Fe(NO₃)₃N-imidazole4.8

Cyclization and Heterocycle Formation

Under dehydrating conditions, the compound participates in cyclization:

  • Imidazo[1,5-a]pyridine Synthesis : Reaction with aldehydes and CBr₄ facilitates [4+1] cyclization, forming fused heterocycles (Figure 1C) .

  • Mechanism : Bromide acts as a leaving group, enabling C–N bond formation between the imidazole and aldehyde .

Optimized Conditions :

  • Solvent: Acetonitrile

  • Catalyst: CBr₄ (1.8 equiv)

  • Yield: 86%

Biological Activity Modulation

Chemical modifications influence bioactivity:

  • ACAT Inhibition : Ester derivatives (e.g., ethyl esters) exhibit enhanced inhibitory effects on acyl-CoA cholesterol acyltransferase (ACAT), a target for hypolipidemic agents .

  • Structure-Activity Relationship (SAR) :

    • Ethyl substitution on the imidazole ring improves membrane permeability .

    • Hydroxyl group removal reduces polarity, increasing bioavailability .

Scientific Research Applications

2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-imidazol-2-yl)-2-hydroxyacetic acid
  • 2-(1-ethyl-1H-imidazol-2-yl)ethanol
  • 2-(1-ethyl-1H-imidazol-2-yl)acetic acid

Uniqueness

2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the ethyl group and the hydroxyacetic acid moiety, which confer distinct chemical and biological properties

Biological Activity

2-(1-Ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid (CAS 1510432-88-8) is a compound derived from the imidazole family, which is known for its diverse biological activities. This article delves into the biological activities associated with this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H10N2O3C_6H_{10}N_2O_3. The compound features an imidazole ring, which is a common structure in many bioactive molecules, contributing to its interaction with various biological targets.

Pharmacological Properties

Research indicates that compounds containing imidazole rings exhibit a wide range of pharmacological activities, including:

  • Antimicrobial Activity : Imidazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, studies have demonstrated that certain imidazole compounds can inhibit the growth of various pathogens by disrupting their cellular functions .
  • Antioxidant Effects : Some derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals .
  • Anti-inflammatory Properties : Compounds with imidazole structures often demonstrate anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Interaction : The compound may interact with various receptors, similar to other imidazole derivatives that target dopamine and histamine receptors .
  • Enzyme Inhibition : It has been observed that imidazole compounds can inhibit key enzymes involved in metabolic pathways, such as ALK5 inhibitors which play a role in cancer progression .
  • Cell Membrane Disruption : The structural characteristics allow for potential disruption of microbial cell membranes, leading to cell death .

Case Studies and Research Findings

Several studies have focused on the biological implications of imidazole derivatives:

  • Antimicrobial Studies : A study reported that certain imidazole derivatives showed potent activity against resistant strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .
  • Antioxidant Studies : Research on bifunctional 2H-imidazole-derived phenolic compounds revealed their effectiveness in scavenging free radicals and reducing oxidative stress in vitro .

Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammation in cellular models
Enzyme inhibitionInhibits ALK5 and other metabolic enzymes

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves multi-step reactions, such as Friedel-Crafts acylation (under solvent-free conditions with Eaton’s reagent) or nucleophilic substitution. For example, imidazole derivatives can be functionalized via condensation reactions between ethyl-substituted imidazoles and hydroxyacetic acid precursors. Key factors include temperature control (reflux conditions), catalyst selection (e.g., acetic acid for acid-catalyzed steps), and stoichiometric ratios to minimize byproducts. Purification via column chromatography or recrystallization is critical for isolating the target compound .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the ethyl group, imidazole ring protons, and hydroxyacetic acid moiety. Coupling patterns in the imidazole region (~6.5–7.5 ppm) are diagnostic .
  • IR Spectroscopy : Peaks at ~2500–3300 cm1^{-1} (O-H stretch) and ~1700 cm1^{-1} (C=O stretch) validate the hydroxyacetic acid group .
  • X-ray Crystallography : SHELXL software is widely used for refining crystal structures, particularly to resolve hydrogen bonding involving the hydroxyl group .
  • TLC/HPLC : Monitor reaction progress and purity using silica gel TLC (UV detection) or reverse-phase HPLC .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies often arise from polymorphism, solvent residues, or incomplete purification. Strategies include:

  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages to verify stoichiometry .
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in molecular geometry, especially hydrogen bonding networks .
  • Controlled Recrystallization : Test multiple solvents (e.g., ethanol, DMSO) to isolate pure polymorphs .

Q. What experimental approaches optimize stereochemical control during synthesis of the hydroxyacetic acid moiety?

  • Methodological Answer : The hydroxy group’s stereochemistry can be influenced by:

  • Chiral Auxiliaries : Temporarily attach chiral ligands to direct asymmetric synthesis .
  • Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze enantiomers .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific configurations .

Q. How can reaction mechanisms be elucidated to explain high selectivity in imidazole functionalization?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via quenching experiments and GC-MS analysis .
  • Isotopic Labeling : Introduce 18^{18}O or 2^{2}H to track hydroxyl group behavior during reactions .
  • Computational Modeling : DFT calculations can predict transition states and regioselectivity in Friedel-Crafts or nucleophilic substitution steps .

Q. What strategies mitigate instability of the hydroxy group during storage or reactions?

  • Methodological Answer :

  • Protecting Groups : Temporarily convert the hydroxyl to a tert-butyldimethylsilyl (TBS) ether or acetate ester .
  • Low-Temperature Storage : Store at –20°C under inert gas (N2_2) to prevent oxidation or hygroscopic degradation .
  • pH Control : Maintain mildly acidic conditions (pH 4–6) to stabilize the hydroxyacetic acid moiety .

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